molecular formula C16H11F3N2O B2986824 N-(1H-indol-4-yl)-3-(trifluoromethyl)benzamide CAS No. 882282-20-4

N-(1H-indol-4-yl)-3-(trifluoromethyl)benzamide

Cat. No. B2986824
CAS RN: 882282-20-4
M. Wt: 304.272
InChI Key: SQDHMBNCPFNXSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-indol-4-yl)-3-(trifluoromethyl)benzamide, also known as GW-1929, is a synthetic agonist of peroxisome proliferator-activated receptor gamma (PPARγ). It has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer.

Mechanism of Action

PPARγ is a nuclear receptor that plays a crucial role in regulating gene expression related to glucose and lipid metabolism, inflammation, and cell differentiation. N-(1H-indol-4-yl)-3-(trifluoromethyl)benzamide binds to PPARγ and induces a conformational change that allows it to recruit coactivators and initiate gene transcription.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various cell types and animal models. These include:
- Improving insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells
- Reducing inflammation in macrophages and adipose tissue
- Inhibiting cancer cell growth and inducing apoptosis in cancer cells
- Promoting adipocyte differentiation and lipid accumulation in adipose tissue
- Regulating lipid metabolism and reducing triglyceride levels in the liver

Advantages and Limitations for Lab Experiments

N-(1H-indol-4-yl)-3-(trifluoromethyl)benzamide has several advantages as a research tool, including its high potency and selectivity for PPARγ, as well as its ability to activate the receptor in a dose-dependent manner. However, it also has some limitations, such as potential off-target effects and the need for careful controls to ensure specificity of the observed effects.

Future Directions

There are several potential future directions for research on N-(1H-indol-4-yl)-3-(trifluoromethyl)benzamide and PPARγ agonists, including:
- Investigating the role of PPARγ in other diseases, such as neurodegenerative disorders and cardiovascular disease
- Developing more selective and potent PPARγ agonists with fewer off-target effects
- Exploring the potential of PPARγ agonists as combination therapies with other drugs for diabetes, obesity, and cancer
- Investigating the effects of long-term PPARγ activation on health outcomes and potential side effects.

Synthesis Methods

The synthesis of N-(1H-indol-4-yl)-3-(trifluoromethyl)benzamide involves the reaction of 4-bromo-1H-indole with 3-(trifluoromethyl)benzoyl chloride in the presence of a base, such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

N-(1H-indol-4-yl)-3-(trifluoromethyl)benzamide has been widely used in scientific research to investigate the role of PPARγ in various physiological processes. Studies have shown that activation of PPARγ by this compound can improve insulin sensitivity, reduce inflammation, and inhibit cancer cell growth.

properties

IUPAC Name

N-(1H-indol-4-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O/c17-16(18,19)11-4-1-3-10(9-11)15(22)21-14-6-2-5-13-12(14)7-8-20-13/h1-9,20H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDHMBNCPFNXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=CC3=C2C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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